

# A Comparative Guide to Spectral Databases for Substituted Cyclobutanol Compounds

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## Compound of Interest

Compound Name: *cis-3-Benzyloxymethylcyclobutanol*  
Cat. No.: *B067852*

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For researchers, scientists, and drug development professionals working with substituted cyclobutanol compounds, access to comprehensive and accurate spectral data is paramount for structural elucidation, reaction monitoring, and quality control. This guide provides a comparative overview of key spectral databases containing information on cyclobutanol and its derivatives, supported by experimental data and detailed protocols.

## Spectral Data Comparison

The following table summarizes the key spectral features for cyclobutanol and three of its substituted derivatives, compiled from various public spectral databases. This allows for a direct comparison of the influence of different substituents on the spectral properties of the cyclobutanol ring.

Compound	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	Key IR Absorptions (cm <sup>-1</sup> )	Key Mass Spectra Fragments (m/z)
Cyclobutanol	~4.23 (CH-OH), ~2.46 (CH <sub>2</sub> ), ~2.24 (CH <sub>2</sub> ), ~1.6 (CH <sub>2</sub> )[1]	~68.0 (C-OH), ~31.0 (CH <sub>2</sub> ), ~13.0 (CH <sub>2</sub> )	~3350 (O-H stretch, broad), ~2970, 2870 (C-H stretch), ~1070 (C-O stretch)	72 (M <sup>+</sup> ), 57, 54, 44, 43, 41[2][3]
1-Methylcyclobutanol	~2.1-2.0 (m, 4H, ring CH <sub>2</sub> ), ~1.8 (m, 2H, ring CH <sub>2</sub> ), ~1.5 (s, 1H, OH), 1.39 (s, 3H, CH <sub>3</sub> )[4]	~70.0 (C-OH), ~37.0 (ring CH <sub>2</sub> ), ~30.0 (CH <sub>3</sub> ), ~13.0 (ring CH <sub>2</sub> ) [5][6]	~3400 (O-H stretch, broad), ~2970, 2870 (C-H stretch), ~1130 (C-O stretch)	86 (M <sup>+</sup> ), 71, 58, 57, 43
1-Phenylcyclobutanol	~7.5-7.2 (m, 5H, Ar-H), ~2.6 (m, 2H, ring CH <sub>2</sub> ), ~2.4 (m, 2H, ring CH <sub>2</sub> ), ~2.0 (m, 2H, ring CH <sub>2</sub> )	~147.0 (Ar C-ipso), ~128.0, 127.0, 125.0 (Ar C-H), ~78.0 (C-OH), ~36.0 (ring CH <sub>2</sub> ), ~13.0 (ring CH <sub>2</sub> )[7]	~3400 (O-H stretch, broad), ~3060, 3030 (Ar C-H stretch), ~2980, 2870 (C-H stretch), ~1490, 1445 (Ar C=C stretch), ~1150 (C-O stretch)	148 (M <sup>+</sup> ), 120, 105, 91, 77
1-Ethylcyclobutanol	~2.1-1.9 (m, 4H, ring CH <sub>2</sub> ), ~1.8-1.6 (m, 2H, ring CH <sub>2</sub> ), ~1.6 (q, 2H, CH <sub>2</sub> CH <sub>3</sub> ), ~0.9 (t, 3H, CH <sub>2</sub> CH <sub>3</sub> )	~73.0 (C-OH), ~36.0 (ring CH <sub>2</sub> ), ~35.0 (CH <sub>2</sub> CH <sub>3</sub> ), ~13.0 (ring CH <sub>2</sub> ), ~8.0 (CH <sub>2</sub> CH <sub>3</sub> )	~3400 (O-H stretch, broad), ~2970, 2870 (C-H stretch), ~1140 (C-O stretch)	100 (M <sup>+</sup> ), 85, 71, 57, 43

## Experimental Protocols

Accurate and reproducible spectral data are contingent on standardized experimental procedures. Below are detailed methodologies for the key spectroscopic techniques cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- For  $^1\text{H}$  NMR, dissolve 5-25 mg of the substituted cyclobutanol compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- For  $^{13}\text{C}$  NMR, a more concentrated solution of 50-100 mg is recommended.
- Filter the solution into a 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).

### 2. Data Acquisition ( $^1\text{H}$ NMR):

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
  - Spectral Width: ~12 ppm
  - Number of Scans: 16-64 (depending on sample concentration)
  - Relaxation Delay: 1-5 seconds
  - Pulse Angle: 30-45 degrees

### 3. Data Acquisition ( $^{13}\text{C}$ NMR):

- Spectrometer: 75 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled single-pulse sequence.

- Acquisition Parameters:
  - Spectral Width: ~220 ppm
  - Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )
  - Relaxation Delay: 2-5 seconds
  - Pulse Angle: 45 degrees

## Fourier-Transform Infrared (FT-IR) Spectroscopy

### 1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of the neat liquid substituted cyclobutanol compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Ensure the crystal surface is clean before and after the measurement by wiping with a suitable solvent (e.g., isopropanol).

### 2. Data Acquisition:

- Spectrometer: FT-IR spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16-32
- A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

### 1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

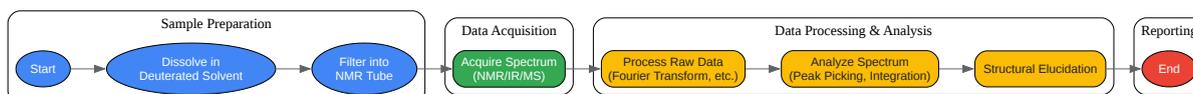
- Sample Preparation: Dilute the substituted cyclobutanol compound in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- GC Conditions:
  - Column: Standard non-polar capillary column (e.g., DB-5ms).
  - Injection Volume: 1  $\mu$ L.
  - Inlet Temperature: 250  $^{\circ}$ C.
  - Oven Program: Start at 50  $^{\circ}$ C, ramp to 250  $^{\circ}$ C at 10  $^{\circ}$ C/min.

## 2. Ionization and Mass Analysis (Electron Ionization - EI):

- Ionization Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

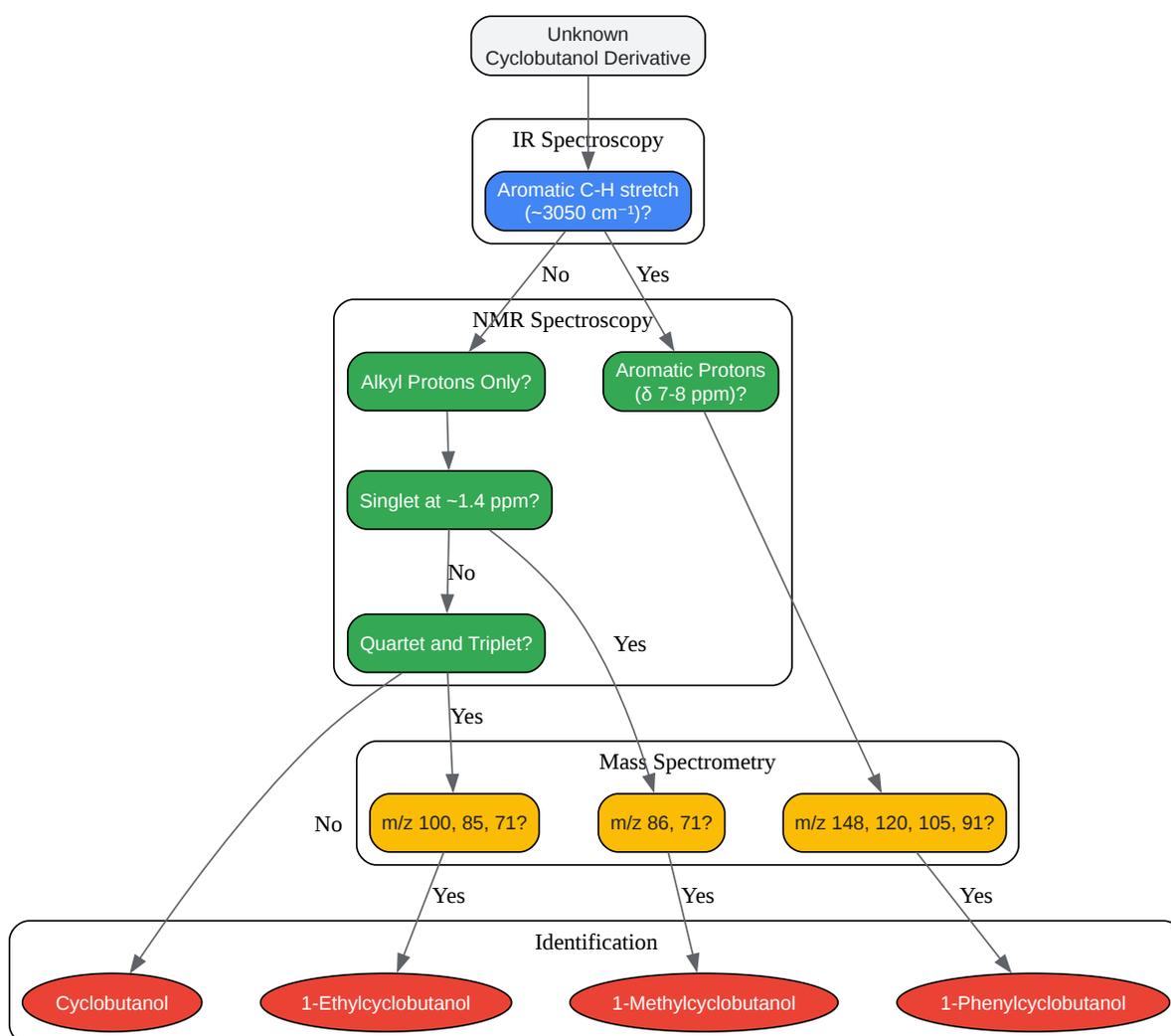
## Visualizations

To further aid in the understanding of experimental workflows and data interpretation, the following diagrams are provided.



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*Experimental workflow for spectral analysis.*



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*Decision tree for identifying substituted cyclobutanols.*

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